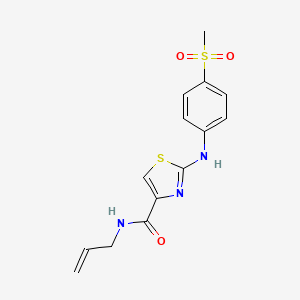
N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to this molecule involves various chemical reactions . The NMR data, with proper chemical shifts and integrals, could characterize the structures .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, also known as 2-(4-methylsulfonylanilino)-N-prop-2-enyl-1,3-thiazole-4-carboxamide:
Anti-inflammatory Applications
This compound has shown significant potential as an anti-inflammatory agent. It inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory process. By selectively inhibiting COX-2, it reduces inflammation and associated pain without the gastrointestinal side effects commonly seen with non-selective COX inhibitors .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. The compound has demonstrated effective antibacterial activity, making it a promising candidate for developing new antibiotics .
Anticancer Potential
The compound has been explored for its anticancer properties. It has shown the ability to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This makes it a potential candidate for cancer therapy, particularly in targeting specific cancer types .
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of this compound. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This property is particularly valuable in developing treatments for conditions like neurodegenerative diseases and cardiovascular disorders .
Antiviral Applications
The compound has been investigated for its antiviral properties. It has shown activity against certain viruses by inhibiting viral replication. This makes it a potential candidate for developing antiviral drugs, especially for viruses that currently have limited treatment options .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which is crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anti-diabetic Applications
The compound has been studied for its potential in managing diabetes. It has shown the ability to improve insulin sensitivity and reduce blood glucose levels, making it a promising candidate for developing new anti-diabetic medications .
Anti-inflammatory and Analgesic Effects
Beyond its anti-inflammatory properties, the compound also exhibits analgesic (pain-relieving) effects. This dual action makes it particularly useful in treating conditions that involve both pain and inflammation, such as arthritis .
These diverse applications highlight the compound’s potential in various fields of scientific research and its promise in developing new therapeutic agents.
BMC Chemistry Future Journal of Pharmaceutical Sciences Medicinal Chemistry Research SpringerLink
作用機序
The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . Molecular docking studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes, utilizing human X-ray crystal structures .
特性
IUPAC Name |
2-(4-methylsulfonylanilino)-N-prop-2-enyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-8-15-13(18)12-9-21-14(17-12)16-10-4-6-11(7-5-10)22(2,19)20/h3-7,9H,1,8H2,2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLXJKDXIBBMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

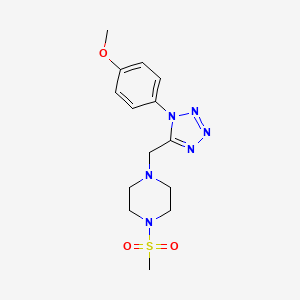
![2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide](/img/structure/B2618456.png)

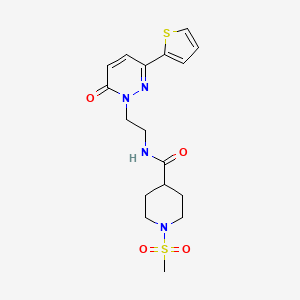

![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2618465.png)
![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2618466.png)
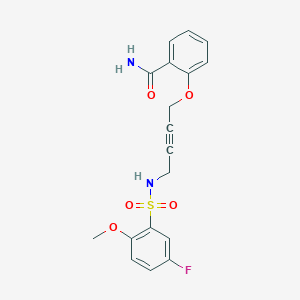
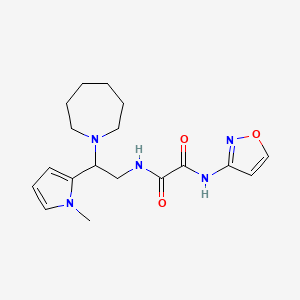

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)
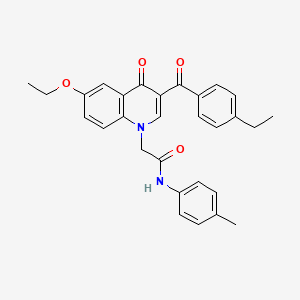
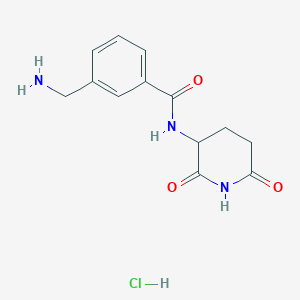
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)